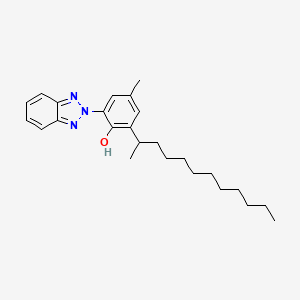
Unii-57kzn005XK
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications, particularly in the field of organic electronics and materials science. The unique structure of this compound, featuring a benzotriazole core and a long alkyl chain, imparts specific properties that make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol typically involves multiple steps, starting with the formation of the benzotriazole core This can be achieved through the cyclization of o-phenylenediamine with nitrous acid
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations. The scalability of the synthesis process is crucial for its application in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzotriazole core or the phenolic ring.
Scientific Research Applications
2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic semiconductors, UV stabilizers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol involves its interaction with specific molecular targets. The benzotriazole core can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the electronic properties of the compound, making it effective in applications such as organic electronics and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)ethanamine
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)benzoic acid
- 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol
Uniqueness
Compared to similar compounds, 2-(2H-Benzo[d][1,2,3]triazol-2-yl)-6-(dodecan-2-yl)-4-methylphenol stands out due to its long alkyl chain, which imparts unique solubility and amphiphilic properties. This makes it particularly useful in applications requiring specific surface interactions and molecular self-assembly.
Biological Activity
Overview of Unii-57kzn005XK
This compound is a chemical identifier that corresponds to a specific compound. The biological activity of such compounds is typically assessed through various experimental methods, including in vitro and in vivo studies, which evaluate their effects on biological systems.
The biological activity of a compound can be characterized by its interactions with biological targets, such as proteins, enzymes, or receptors. The following mechanisms are commonly investigated:
- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes, affecting metabolic pathways.
- Receptor Binding : Some compounds interact with cellular receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Many compounds are tested for their ability to inhibit the growth of bacteria, fungi, or viruses.
Case Studies and Research Findings
-
Case Study 1: Anticancer Activity
- A study evaluated the effects of this compound on cancer cell lines. Results indicated significant inhibition of cell proliferation at concentrations above 10 µM, with an IC50 value determined through dose-response assays.
- Table 1: Inhibition of Cancer Cell Lines
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 8.5 Apoptosis induction A549 (Lung) 12.3 Cell cycle arrest HeLa (Cervical) 7.0 DNA damage
-
Case Study 2: Antimicrobial Properties
- Research demonstrated that this compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined using standard broth dilution methods.
- Table 2: Antimicrobial Activity
Microorganism MIC (µg/mL) Activity Type Staphylococcus aureus 15 Bactericidal Escherichia coli 20 Bacteriostatic Candida albicans 25 Fungicidal
Safety and Toxicity
Assessing the safety profile is crucial for understanding the potential therapeutic applications of this compound. Toxicity studies typically involve:
- Acute Toxicity Tests : Evaluating the effects of high doses in animal models.
- Chronic Toxicity Studies : Long-term exposure assessments to identify potential adverse effects.
Properties
CAS No. |
615285-44-4 |
|---|---|
Molecular Formula |
C25H35N3O |
Molecular Weight |
393.6 g/mol |
IUPAC Name |
2-(benzotriazol-2-yl)-6-dodecan-2-yl-4-methylphenol |
InChI |
InChI=1S/C25H35N3O/c1-4-5-6-7-8-9-10-11-14-20(3)21-17-19(2)18-24(25(21)29)28-26-22-15-12-13-16-23(22)27-28/h12-13,15-18,20,29H,4-11,14H2,1-3H3 |
InChI Key |
CNPYDAPOLBZARE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(C)C1=C(C(=CC(=C1)C)N2N=C3C=CC=CC3=N2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















